N-(1-Methoxybutan-2-yl)thietan-3-amine
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Overview
Description
N-(1-Methoxybutan-2-yl)thietan-3-amine is an organic compound with the molecular formula C8H17NOS It is a thietane derivative, characterized by a four-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methoxybutan-2-yl)thietan-3-amine typically involves the reaction of thietane derivatives with appropriate alkylating agents. One common method is the alkylation of thietane with 1-methoxybutan-2-yl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methoxybutan-2-yl)thietan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
N-(1-Methoxybutan-2-yl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Methoxybutan-2-yl)thietan-3-amine involves its interaction with specific molecular targets. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic sites in biomolecules, leading to the modulation of biological pathways. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Methoxybutan-2-yl)thietan-3-amine
- N-(1-Methoxybutan-2-yl)thietan-2-amine
- N-(1-Methoxybutan-2-yl)thietan-4-amine
Uniqueness
This compound is unique due to the specific positioning of the methoxybutan-2-yl group on the thietane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H17NOS |
---|---|
Molecular Weight |
175.29 g/mol |
IUPAC Name |
N-(1-methoxybutan-2-yl)thietan-3-amine |
InChI |
InChI=1S/C8H17NOS/c1-3-7(4-10-2)9-8-5-11-6-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
YCZBJKPBEJQKQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NC1CSC1 |
Origin of Product |
United States |
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